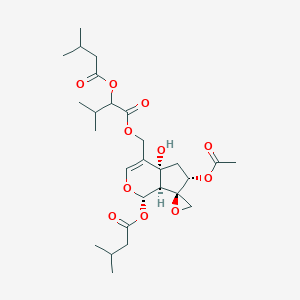
PB-22 3-hydroxyquinoline isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 3-hydroxyquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Aplicaciones Científicas De Investigación
Analytical Differentiation in Forensic Drug Analysis
The differentiation of synthetic cannabinoids, including PB-22 3-hydroxyquinoline isomers, is critical in forensic drug analysis. A study by Kohyama et al. (2016) focused on the analytical properties of these isomers and reported methods for their mass spectrometric differentiation. This is significant for legal and forensic purposes as minor modifications in the molecular structures of synthetic cannabinoids can produce new analogs not yet regulated by law (Kohyama et al., 2016).
Catalysis in Chemical Reactions
Silylation agents, including 8-hydroxyquinoline, are used in modifying MCM-22 zeolites, which are catalysts for the skeletal isomerization of n-butene. Research by Shang et al. (2008) shows that the acid properties of MCM-22 can be adjusted, improving catalytic performance and selectivity in isomerization reactions (Shang et al., 2008).
Luminescent Materials in Technology
The structure and optical properties of various isomers of 8-hydroxyquinoline derivatives have applications in creating luminescent materials. Research by lle et al. (2002) and Thompson et al. (2004) highlights the use of these materials in organic light-emitting diodes (OLEDs) and other photoluminescent applications (lle et al., 2002), (Thompson et al., 2004).
Propiedades
Nombre del producto |
PB-22 3-hydroxyquinoline isomer |
|---|---|
Fórmula molecular |
C23H22N2O2 |
Peso molecular |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-13-25-16-20(19-10-5-7-12-22(19)25)23(26)27-18-14-17-9-4-6-11-21(17)24-15-18/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |
Clave InChI |
HEHZKKPXIYMZJA-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC2=C(C=CC=C2)N=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |
Sinónimos |
quinolin-3-yl 1-pentyl-1H-indole-3-carboxylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



